3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline
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Overview
Description
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of hydrazinecarboxamides with difluoroacetic anhydride can yield difluoromethylated thiazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, affecting its binding affinity to target molecules . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Difluoromethylated Thiazoles: Compounds with similar structures but different substituents.
Uniqueness
3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline is unique due to the presence of both the thiazole ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F2N2S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-[2-(difluoromethyl)-1,3-thiazol-5-yl]aniline |
InChI |
InChI=1S/C10H8F2N2S/c11-9(12)10-14-5-8(15-10)6-2-1-3-7(13)4-6/h1-5,9H,13H2 |
InChI Key |
IQNBJOMXRDBOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C(S2)C(F)F |
Origin of Product |
United States |
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